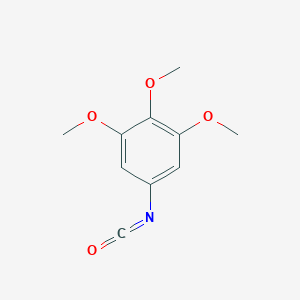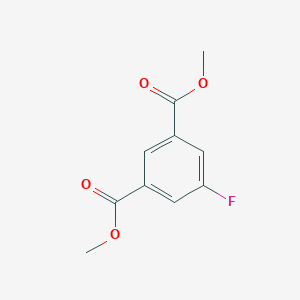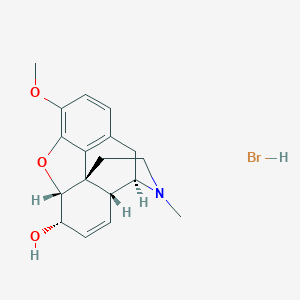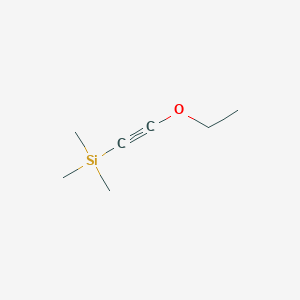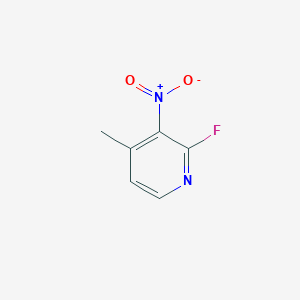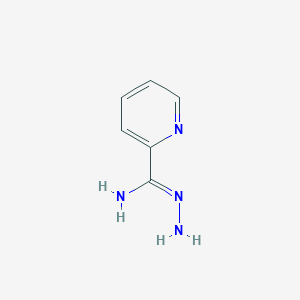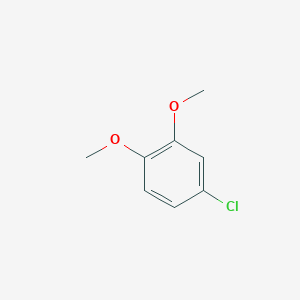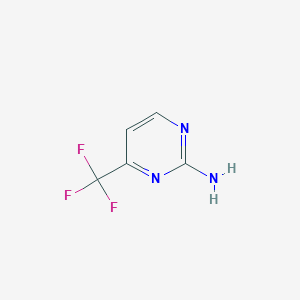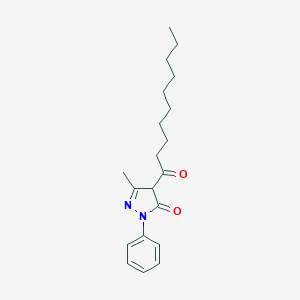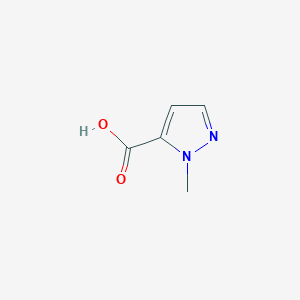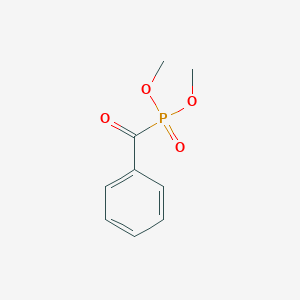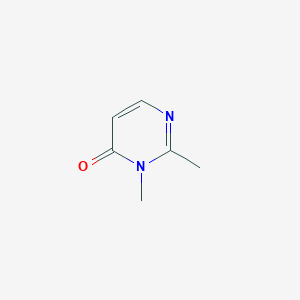
2,3-Dimethyl-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-4(3H)-pyrimidinone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-4(3H)-pyrimidinone is not yet fully understood. However, studies have shown that it may act by inhibiting the activity of enzymes that are critical for the growth and proliferation of cancer cells and viruses.
Effets Biochimiques Et Physiologiques
2,3-Dimethyl-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells and viruses. In vivo studies have shown that it can reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,3-Dimethyl-4(3H)-pyrimidinone in lab experiments is its high purity. This compound can be synthesized to a high degree of purity, making it ideal for use in various experiments. However, one of the limitations of using this compound is its cost. The synthesis of this compound can be expensive, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2,3-Dimethyl-4(3H)-pyrimidinone. One potential direction is the development of new synthesis methods that are more cost-effective and efficient. Another direction is the study of the compound's potential applications in other fields, such as materials science and environmental science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Méthodes De Synthèse
2,3-Dimethyl-4(3H)-pyrimidinone can be synthesized through a variety of methods, including the reaction of 2,3-dimethylpyridine with cyanamide or the reaction of 2,3-dimethyl-1,4-dihydropyrimidine-5-carboxylic acid with thionyl chloride. The synthesis of this compound is critical for its scientific research applications.
Applications De Recherche Scientifique
2,3-Dimethyl-4(3H)-pyrimidinone has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, this compound has been shown to have anticancer and antiviral properties. In agriculture, it has been studied for its potential as a herbicide. In industry, it has been studied for its potential as a polymer additive.
Propriétés
Numéro CAS |
17758-38-2 |
|---|---|
Nom du produit |
2,3-Dimethyl-4(3H)-pyrimidinone |
Formule moléculaire |
C6H8N2O |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
2,3-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C6H8N2O/c1-5-7-4-3-6(9)8(5)2/h3-4H,1-2H3 |
Clé InChI |
AHQSDTAPZOQQBJ-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=O)N1C |
SMILES canonique |
CC1=NC=CC(=O)N1C |
Synonymes |
2,3-Dimethylpyrimidin-4(3H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



